Benzenemethanamine, 2-(2-methoxyethoxy)-alpha-methyl-
Overview
Description
Benzenemethanamine, 2-(2-methoxyethoxy)-alpha-methyl- is a chemical compound with a complex structure that includes a benzenemethanamine backbone and a 2-(2-methoxyethoxy) group attached to the alpha carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, 2-(2-methoxyethoxy)-alpha-methyl- typically involves multiple steps, starting with the preparation of the benzenemethanamine backbone. This can be achieved through various methods, including the reduction of nitrobenzene derivatives or the reductive amination of benzaldehyde derivatives. The 2-(2-methoxyethoxy) group is then introduced through etherification reactions, often using reagents such as sodium hydride and 2-(2-methoxyethoxy)ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
Benzenemethanamine, 2-(2-methoxyethoxy)-alpha-methyl- undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as aldehydes, carboxylic acids, and substituted amines .
Scientific Research Applications
Benzenemethanamine, 2-(2-methoxyethoxy)-alpha-methyl- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Benzenemethanamine, 2-(2-methoxyethoxy)-alpha-methyl- involves its interaction with specific molecular targets and pathways. This compound can bind to various receptors and enzymes, modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-(2-Methoxyethoxy)ethanamine: A related compound with similar structural features but different functional groups.
2-Methoxyethylamine: Another similar compound with a simpler structure and different chemical properties.
Uniqueness
Benzenemethanamine, 2-(2-methoxyethoxy)-alpha-methyl- is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound with diverse applications in various fields .
Biological Activity
Benzenemethanamine, 2-(2-methoxyethoxy)-alpha-methyl- is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an overview of the biological activity associated with this compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of Benzenemethanamine, 2-(2-methoxyethoxy)-alpha-methyl- can be described as follows:
- Molecular Formula : CHNO
- IUPAC Name : 2-(2-Methoxyethoxy)-N-methylbenzamine
This structure features a methoxyethoxy group and a methyl substitution on the nitrogen atom of the benzylamine moiety, which may influence its biological properties.
Antimicrobial Properties
Research indicates that derivatives of benzylamines often exhibit significant antimicrobial activity. For instance, studies have shown that compounds with similar structural features can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of electron-withdrawing or electron-donating groups in the aromatic ring can significantly affect this activity.
Antitumor Activity
Recent investigations into related benzylamine derivatives have demonstrated promising antitumor effects. For example, compounds with specific substitutions on the benzene ring have been shown to induce apoptosis in cancer cell lines. The mechanism often involves the modulation of cell cycle progression and inhibition of proliferation pathways.
Neuroprotective Effects
Some studies suggest that benzylamine derivatives may possess neuroprotective properties. The ability to cross the blood-brain barrier and interact with neurotransmitter systems makes these compounds potential candidates for treating neurodegenerative diseases.
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of Benzenemethanamine derivatives. Key findings include:
- Substituent Effects : The position and nature of substituents on the benzene ring significantly influence biological activity. For instance, halogenated derivatives often show enhanced potency compared to their non-halogenated counterparts.
- Alkyl Chain Length : Variations in the length and branching of alkyl chains attached to the nitrogen can alter pharmacokinetic properties such as solubility and bioavailability.
Case Studies
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Antitumor Screening : A study evaluated a series of benzylamine derivatives for their cytotoxic effects against various cancer cell lines. Results indicated that certain compounds exhibited IC values in the low micromolar range, suggesting significant antitumor potential.
Compound IC (µM) Cancer Cell Line A 5.2 HeLa B 3.8 MCF-7 C 1.5 A549 - Neuroprotective Study : In a model of oxidative stress-induced neurotoxicity, a derivative of Benzenemethanamine was shown to reduce neuronal cell death by approximately 40%, highlighting its potential as a neuroprotective agent.
Properties
IUPAC Name |
1-[2-(2-methoxyethoxy)phenyl]ethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-9(12)10-5-3-4-6-11(10)14-8-7-13-2/h3-6,9H,7-8,12H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKFWSJKRLGPSBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1OCCOC)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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